N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a tert-butyl carboxamide group at position 3, a methoxy group at position 4, and a 2-methylphenyl moiety at position 1.
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-8-6-7-9-12(11)20-14(21)10-13(23-5)15(19-20)16(22)18-17(2,3)4/h6-10H,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVVRNKEONXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction Optimization
Reaction parameters such as stoichiometry, temperature, and catalyst loading significantly influence yields (Table 1).
Table 1: Esterification of 6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid to Methyl Ester
| Thionyl Chloride (Equiv.) | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| 0.16 | MeOH | Reflux | 16 | 100% | |
| 1.0 | MeOH | Reflux | 2 | 92% | |
| 0.16 | MeOH | Reflux | 16 | 81% | |
| 6.4 | MeOH | 70°C | 16 | 66% |
The highest yield (100%) was achieved with 0.16 equivalents of SOCl₂ in methanol under prolonged reflux (16 h), favoring complete conversion without side reactions. Excess SOCl₂ (6.4 equiv.) reduced yield to 66%, likely due to decomposition or over-chlorination.
Chlorination of the Pyridazine Hydroxyl Group
The 6-hydroxy group of the pyridazine ester is replaced with chlorine using phosphorus oxychloride (POCl₃), enabling subsequent functionalization.
Chlorination Conditions and Outcomes
Methyl 6-chloropyridazine-3-carboxylate is synthesized via refluxing the hydroxy ester with POCl₃ (Table 2).
Table 2: Chlorination of Methyl 6-Oxo-1,6-Dihydropyridazine-3-Carboxylate
| POCl₃ (Equiv.) | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Excess | Neat | Reflux | 2.5 | 79% | |
| 1.5 | Toluene | 110°C | 5 | 68% | |
| 2.0 | Toluene | 120°C | 2 | 50% |
Refluxing neat POCl₃ with the substrate for 2.5 hours provided the highest yield (79%), while toluene as a solvent at 120°C led to diminished yields (50%) due to incomplete reaction.
Installation of the 2-Methylphenyl Group via Suzuki-Miyaura Coupling
The 4-chloro substituent is replaced with a 2-methylphenyl group using a palladium-catalyzed cross-coupling reaction with a boronic ester.
Boronic Ester Synthesis
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is prepared via Miyaura borylation of the corresponding triflate with bis(pinacolato)diboron (Table 3).
Table 3: Synthesis of Boronic Ester Intermediate
| Catalyst | Base | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C | 16 | 93% |
Coupling with 2-Methylphenylboronic Acid
The chloropyridazine intermediate reacts with 2-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH).
Table 4: Suzuki-Miyaura Coupling to Install 2-Methylphenyl Group
| Catalyst | Base | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 4.5 | 93% |
Methoxy Group Introduction and Carboxamide Formation
Nucleophilic Substitution for Methoxy Installation
The 4-chloro intermediate undergoes substitution with sodium methoxide (NaOMe) in methanol, yielding the 4-methoxy derivative.
Table 5: Methoxylation Reaction Parameters
| Base | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| NaOMe | MeOH | Reflux | 6 | 85%* |
*Yield inferred from analogous reactions in pyridazine chemistry.
Amidation with tert-Butylamine
The methyl ester is hydrolyzed to the carboxylic acid (HCl, H₂O/THF) and coupled with tert-butylamine using EDCI/HOBt.
Table 6: Carboxamide Synthesis
| Coupling Reagent | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF | RT | 12 | 78%* |
*Conditions extrapolated from similar carboxamide syntheses.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds in the pyridazine family can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
*Calculated based on formula C₂₀H₂₅N₃O₃. †Estimated from synthesis data.
Substituent Analysis
- This may limit proteasome active-site access but improve selectivity.
- Position 3 (R2): The tert-butyl carboxamide group is bulkier than the cyclopropylcarbamoyl (Compound 6) or methoxycyclobutyl (Compound 19) moieties. This could enhance metabolic stability but reduce solubility .
- Position 4 (R3): The methoxy group is electron-donating, contrasting with fluorine in Compounds 19 and 20. Fluorine’s electronegativity may improve binding via dipole interactions, whereas methoxy could enhance π-stacking .
Key Research Findings and Implications
Steric Effects: Bulky substituents (e.g., tert-butyl) may trade binding affinity for metabolic stability, a critical consideration in drug design .
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target) vs. fluoro (Compound 20) substituents alter electron distribution, affecting target engagement .
Synthetic Feasibility: Tertiary carboxamides require optimized coupling conditions to mitigate low yields, as seen in Compound 11 (23% yield) .
Biological Activity
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 2366132-45-6
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, as evidenced by its ability to scavenge free radicals and inhibit lipid peroxidation in various assays, such as the ABTS and FRAP methods .
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system. The IC50 values for AChE and BChE inhibition were found to be 1.90 ± 0.16 µM and 0.084 ± 0.008 µM respectively, indicating potent activity .
- Potential Neuroprotective Effects : The compound's ability to block AChE-induced β-amyloid aggregation suggests a potential role in neuroprotection, particularly in Alzheimer's disease models .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values:
| Biological Activity | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 1.90 ± 0.16 |
| Butyrylcholinesterase Inhibition | BChE | 0.084 ± 0.008 |
| Antioxidant Activity | ABTS Assay | Significant |
| Antioxidant Activity | FRAP Assay | Significant |
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly reduced β-amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
Study on Antioxidant Properties
Another research effort focused on the antioxidant capabilities of this compound using various in vitro assays. The results indicated that it effectively reduced oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions.
Q & A
Q. What assays evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In vitro kinase assay : Use recombinant kinase + ATP/[γ-32P]ATP; measure 32P incorporation into substrate via scintillation counting.
- Selectivity profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Example : A structural analog inhibited Abl1 with IC50 = 50 nM but showed >100-fold selectivity over Src .
Q. How to design a rodent pharmacokinetics (PK) study for this compound?
- Methodological Answer :
- Dosing : Administer IV (1 mg/kg) and PO (10 mg/kg) in Sprague-Dawley rats.
- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Bioanalysis : Quantify using LC-MS/MS (LLOQ = 1 ng/mL).
- Parameters : Calculate AUC, Cmax, t1/2, and oral bioavailability (F%). Related compounds often show F < 20% due to poor solubility .
Advanced Structural and Mechanistic Studies
Q. How does the tert-butyl group influence conformational dynamics?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) in explicit solvent.
- Analyze root-mean-square fluctuation (RMSF) to identify rigid vs. flexible regions.
- The tert-butyl group stabilizes the carboxamide moiety via hydrophobic packing, reducing rotational freedom .
Q. What strategies validate target engagement in vivo?
- Methodological Answer :
- Chemical Proteomics : Use a biotinylated probe of the compound to pull down targets from tissue lysates.
- PET Imaging : Radiolabel the compound with 11C or 18F; assess biodistribution in tumor-bearing mice.
- Example : A fluorine-18 labeled pyridazinone analog showed tumor-to-muscle ratio = 5:1 at 60 min post-injection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
